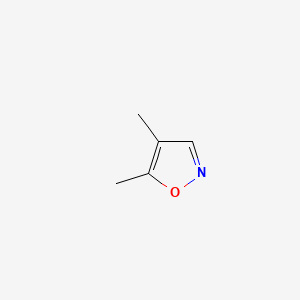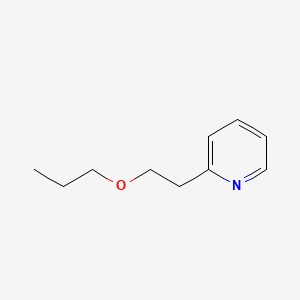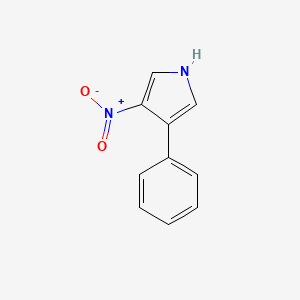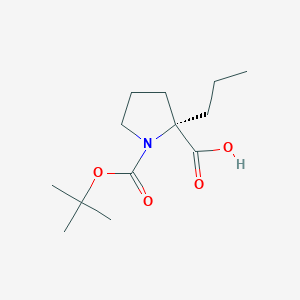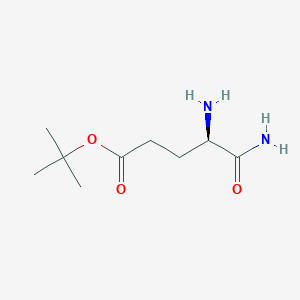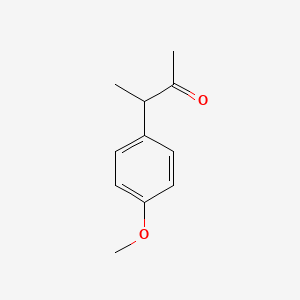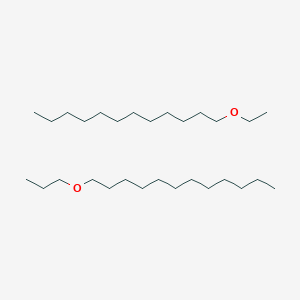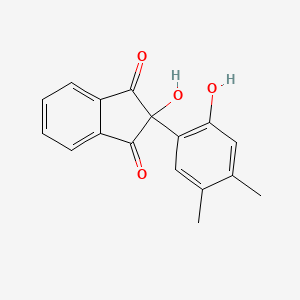
2-Hydroxy-2-(2-hydroxy-4,5-dimethylphenyl)-1H-indene-1,3(2H)-dione
Vue d'ensemble
Description
2-Hydroxy-2-(2-hydroxy-4,5-dimethylphenyl)-1H-indene-1,3(2H)-dione, also known as HPPD inhibitor, is a chemical compound that has been used in scientific research for a variety of purposes.
Applications De Recherche Scientifique
2-Hydroxy-2-(2-hydroxy-4,5-dimethylphenyl)-1H-indene-1,3(2H)-dione inhibitor has been used in scientific research for a variety of applications. It has been studied as a potential herbicide for use in agriculture, as it inhibits the enzyme 2-Hydroxy-2-(2-hydroxy-4,5-dimethylphenyl)-1H-indene-1,3(2H)-dione in plants, which is essential for the biosynthesis of carotenoids and plastoquinones. It has also been studied as a potential treatment for certain types of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Mécanisme D'action
2-Hydroxy-2-(2-hydroxy-4,5-dimethylphenyl)-1H-indene-1,3(2H)-dione inhibitor works by inhibiting the enzyme 2-Hydroxy-2-(2-hydroxy-4,5-dimethylphenyl)-1H-indene-1,3(2H)-dione, which is involved in the biosynthesis of carotenoids and plastoquinones in plants. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant. In cancer cells, 2-Hydroxy-2-(2-hydroxy-4,5-dimethylphenyl)-1H-indene-1,3(2H)-dione inhibitor has been shown to induce apoptosis, or programmed cell death, through a mechanism that is not yet fully understood.
Biochemical and Physiological Effects:
2-Hydroxy-2-(2-hydroxy-4,5-dimethylphenyl)-1H-indene-1,3(2H)-dione inhibitor has been shown to have a number of biochemical and physiological effects. In plants, it leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant. In cancer cells, it induces apoptosis, which can lead to the death of the cancer cells. 2-Hydroxy-2-(2-hydroxy-4,5-dimethylphenyl)-1H-indene-1,3(2H)-dione inhibitor has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-Hydroxy-2-(2-hydroxy-4,5-dimethylphenyl)-1H-indene-1,3(2H)-dione inhibitor has a number of advantages for use in lab experiments. It is highly specific for the 2-Hydroxy-2-(2-hydroxy-4,5-dimethylphenyl)-1H-indene-1,3(2H)-dione enzyme, which makes it a useful tool for studying the biosynthesis of carotenoids and plastoquinones in plants. It has also been shown to have anticancer properties, which makes it a potential therapeutic agent for the treatment of cancer. However, there are also some limitations to the use of 2-Hydroxy-2-(2-hydroxy-4,5-dimethylphenyl)-1H-indene-1,3(2H)-dione inhibitor in lab experiments. It can be toxic to cells at high concentrations, which can make it difficult to work with. Additionally, it has not yet been fully characterized in terms of its mechanism of action, which makes it difficult to interpret some of the results obtained from experiments.
Orientations Futures
There are a number of future directions for research on 2-Hydroxy-2-(2-hydroxy-4,5-dimethylphenyl)-1H-indene-1,3(2H)-dione inhibitor. One area of interest is the development of new synthetic methods for the compound, which could lead to more efficient and cost-effective production. Another area of interest is the study of the compound's mechanism of action, which could lead to the development of new therapeutic agents for the treatment of cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-Hydroxy-2-(2-hydroxy-4,5-dimethylphenyl)-1H-indene-1,3(2H)-dione inhibitor, which could have implications for the development of new herbicides and other agricultural products.
Propriétés
IUPAC Name |
2-hydroxy-2-(2-hydroxy-4,5-dimethylphenyl)indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-9-7-13(14(18)8-10(9)2)17(21)15(19)11-5-3-4-6-12(11)16(17)20/h3-8,18,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJPEEYULJEPMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)C2(C(=O)C3=CC=CC=C3C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20221513 | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-hydroxy-2-(2-hydroxy-4,5-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71321-29-4 | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-hydroxy-2-(2-hydroxy-4,5-dimethylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071321294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-hydroxy-2-(2-hydroxy-4,5-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,2R,3S,5R)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B3056342.png)
